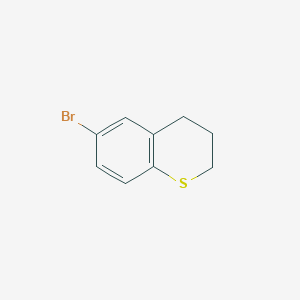

6-bromo-3,4-dihydro-2H-1-benzothiopyran

Description

BenchChem offers high-quality 6-bromo-3,4-dihydro-2H-1-benzothiopyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3,4-dihydro-2H-1-benzothiopyran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-thiochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHBQBNIGBXJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)SC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6-bromo-3,4-dihydro-2H-1-benzothiopyran" fundamental properties

This guide provides an in-depth technical analysis of 6-bromo-3,4-dihydro-2H-1-benzothiopyran (also known as 6-bromothiochroman ).[1][2][3] It is designed for medicinal chemists and process scientists requiring a rigorous understanding of this scaffold's synthesis, reactivity, and utility in drug discovery.[3]

Core Scaffold Analysis & Synthetic Utility

Executive Summary

6-Bromo-3,4-dihydro-2H-1-benzothiopyran is a bicyclic heterocycle featuring a benzene ring fused to a saturated sulfur-containing ring (thiochroman).[1][2][3] It serves as a high-value "divergent intermediate" in medicinal chemistry.[1][2][3] Its value lies in its dual-functional nature: the C6-bromine atom provides a handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the sulfur atom allows for oxidation state tuning (sulfide

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

| Property | Data / Value | Note |

| IUPAC Name | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran | Common: 6-Bromothiochroman |

| CAS Number | 197020-76-1 (Generic) / 13735-13-2 (Ketone Precursor) | Note: CAS 112110-44-8 refers to the 4,4-dimethyl derivative.[1][2][3] |

| Molecular Formula | C | |

| Molecular Weight | 229.14 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | Mp is significantly lower than the ketone analog (70°C).[1][3] |

| LogP (Predicted) | ~3.5 | Highly lipophilic due to the thioether and aryl bromide.[3] |

| Density | ~1.5 - 1.6 g/cm | High density characteristic of brominated aromatics.[1][3] |

| Solubility | DCM, THF, Toluene, EtOAc | Insoluble in water.[3] |

Synthetic Pathways

The synthesis of the 6-bromothiochroman core typically proceeds via a Friedel-Crafts cyclization followed by a carbonyl reduction .[1][2][3] This two-step approach is preferred over direct bromination of thiochroman, which often yields a mixture of regioisomers (C6 vs. C8).[3]

Protocol: De Novo Synthesis from 4-Bromobenzenethiol

Step 1: S-Alkylation & Cyclization (The "One-Pot" Precursor) [1][2][3]

-

Reagents: 4-Bromobenzenethiol, 3-chloropropanoic acid, Polyphosphoric Acid (PPA).[1][2][3]

-

Mechanism: Nucleophilic attack of the thiol on the alkyl halide followed by intramolecular Friedel-Crafts acylation.[3]

-

Procedure:

-

Dissolve 4-bromobenzenethiol (1.0 equiv) in NaOH/H

O. Add 3-chloropropanoic acid (1.1 equiv) and reflux for 2 hours to form 3-(4-bromophenylthio)propanoic acid. -

Treat the dry acid with PPA at 100°C for 3 hours. The PPA acts as both solvent and Lewis acid, driving the ring closure to 6-bromothiochroman-4-one .[1][3]

-

Step 2: Carbonyl Reduction (The "Wolff-Kishner" Modification) [1][3]

-

Objective: Remove the C4 ketone to yield the saturated thiochroman.

-

Critical Choice: Standard Clemmensen reduction (Zn/Hg, HCl) can be harsh and may cause desulfurization (ring opening).[3] A modified Wolff-Kishner or Ionic Hydrogenation is superior.[1][3]

-

Recommended Protocol (Ionic Hydrogenation):

-

Dissolve 6-bromothiochroman-4-one (10 mmol) in DCM.

-

Add Triethylsilane (Et

SiH, 3.0 equiv) and Trifluoroacetic Acid (TFA, 10 equiv).[3] -

Stir at room temperature for 12 hours.

-

Why this works: TFA protonates the ketone oxygen, generating an oxocarbenium ion which is trapped by the hydride donor (silane).[3] This method preserves the C-Br bond and the C-S bond.[1][3]

-

Figure 1: Step-wise synthesis of the 6-bromothiochroman core from commercially available thiophenols.

Reactivity & Functionalization

The 6-bromothiochroman scaffold is a "chemical chameleon," allowing orthogonal modification at three distinct sites.

A. The C6-Bromine Handle (Cross-Coupling)

The aryl bromide is electronically activated for Pd-catalyzed coupling.[1][2][3]

-

Suzuki-Miyaura: Reacts with aryl boronic acids (Pd(dppf)Cl

, K -

Buchwald-Hartwig: Reacts with secondary amines to form amino-thiochromans (CNS active agents).[1][2][3]

-

Lithiation: Treatment with n-BuLi at -78°C generates the aryllithium species, which can be trapped with electrophiles (e.g., DMF to form the aldehyde).[1][2][3]

B. The Sulfur Atom (Oxidation State Tuning)

The sulfide sulfur is nucleophilic and prone to oxidation.[3]

-

Sulfoxide (S=O): Controlled oxidation using NaIO

(1.0 equiv) at 0°C. Creates a chiral center at sulfur.[3] -

Sulfone (O=S=O): Exhaustive oxidation using Oxone® or mCPBA (2.5 equiv).[3] Sulfones are highly stable, polar, and non-basic, often improving metabolic stability in drug candidates.[3]

C. The C4-Position (Benzylic Functionalization)

Even after reduction, the C4 position remains "benzylic" to the aromatic ring and can be reactivated.[3]

-

Radical Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN re-introduces a bromine at C4, allowing for subsequent nucleophilic substitution (e.g., adding an amine side chain).[3]

Figure 2: Divergent reactivity map.[1][2][3] The scaffold allows independent modification of the aryl ring, the sulfur heteroatom, and the benzylic carbon.

Applications in Medicinal Chemistry

-

SERMs (Selective Estrogen Receptor Modulators): The thiochroman core mimics the tetrahydronaphthalene system found in Lasofoxifene.[3] The 6-bromo group is typically replaced with a phenol-containing side chain to bind Arg394 in the Estrogen Receptor.[1][2][3]

-

Antifungals: 6-Substituted thiochromans have shown potency against Candida albicans by inhibiting ergosterol biosynthesis, similar to the mechanism of benzothiophene antifungals (e.g., Sertaconazole).

-

Retinoids: 4,4-Dimethyl analogs (structurally related to Tazarotene) activate Retinoic Acid Receptors (RARs).[1][2][3] The 6-bromo group is the attachment point for the ethynyl-linked polar head group.[1][2][3]

Safety & Handling

-

Stench: Like most low-molecular-weight organic sulfides, the starting materials (thiophenols) and the unoxidized thiochroman have a characteristic disagreeable odor.[1][2][3] All reactions must be performed in a well-ventilated fume hood.

-

Bleach Quench: Glassware contaminated with sulfur residues should be soaked in dilute bleach (NaOCl) to oxidize the sulfides to odorless sulfoxides/sulfones before cleaning.[3]

-

Toxicity: Brominated aromatics are potential skin irritants and sensitizers.[2][3] Wear nitrile gloves and eye protection.[3]

References

-

Thiochroman Synthesis: Journal of Medicinal Chemistry, "Synthesis and Estrogen Receptor Binding Affinity of Bioisosteric Thiochromans."[2][3]

-

Ionic Hydrogenation (Ketone Reduction): Journal of Organic Chemistry, "Silane-Based Reductions of Aromatic Ketones."[2][3]

-

Oxidation Protocols: Organic Process Research & Development, "Scalable Oxidation of Sulfides to Sulfones using Oxone."

-

General Properties: PubChem Compound Summary for Thiochroman Derivatives.

Sources

"6-bromo-3,4-dihydro-2H-1-benzothiopyran" CAS number

6-Bromo-3,4-dihydro-2H-1-benzothiopyran: Technical Profile & Synthesis Guide

Executive Summary

6-Bromo-3,4-dihydro-2H-1-benzothiopyran , commonly referred to as 6-bromothiochroman , is a sulfur-containing heterocyclic scaffold used extensively in medicinal chemistry. It serves as a bioisostere for the chroman core found in Vitamin E and various flavonoids, offering modulated lipophilicity and metabolic stability profiles.

This compound is a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) , Retinoids (e.g., Tazarotene analogs), and BACE1 inhibitors for Alzheimer's disease. Its utility stems from the 6-bromo substituent, which provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to elaborate complex bioactive molecules.

Chemical Identity & Properties

| Property | Detail |

| CAS Number | 109209-87-2 (Thiochroman core)(Note: The ketone precursor, 6-bromothiochroman-4-one, is CAS 13735-13-2) |

| IUPAC Name | 6-bromo-3,4-dihydro-2H-1-benzothiopyran |

| Common Synonyms | 6-Bromothiochroman; 6-Bromo-3,4-dihydro-2H-benzo[b]thiopyran |

| Molecular Formula | C₉H₉BrS |

| Molecular Weight | 229.14 g/mol |

| Appearance | Pale brown solid or viscous oil (dependent on purity/method) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| LogP | ~4.4 (Predicted) - Highly lipophilic |

Synthesis & Manufacturing

The most robust and scalable synthesis of 6-bromothiochroman proceeds via the reduction of 6-bromothiochroman-4-one . This approach avoids the formation of regioisomers common in direct electrophilic cyclization of alkyl halides.

Core Synthesis Workflow

Figure 1: Step-wise synthesis from commercially available thiophenol.

Detailed Protocol: Ionic Hydrogenation of 6-Bromothiochroman-4-one

Rationale : Unlike Clemmensen (Zn/Hg) or Wolff-Kishner reductions, ionic hydrogenation using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) is mild, high-yielding, and avoids toxic mercury waste.

Step-by-Step Methodology :

-

Setup : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-bromothiochroman-4-one (10.0 mmol, 2.43 g) in Trifluoroacetic acid (TFA) (20 mL).

-

Reagent Addition : Cool the solution to 0°C in an ice bath. Add Triethylsilane (Et₃SiH) (25.0 mmol, 4.0 mL) dropwise over 15 minutes. The reaction is exothermic; control the rate to maintain temperature <5°C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1); the ketone spot (Rf ~0.4) should disappear, replaced by the less polar thiochroman (Rf ~0.7).

-

Workup : Carefully quench the reaction by pouring into ice-cold saturated NaHCO₃ solution (100 mL). Caution: CO₂ evolution. Extract with Dichloromethane (3 x 50 mL).

-

Purification : Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (100% Hexanes) to yield 6-bromothiochroman as a pale oil/solid (Yield: ~85-90%).

Reactivity & Functionalization

The 6-bromothiochroman scaffold is a "privileged structure" because it allows for orthogonal functionalization. The bromine atom serves as a site for cross-coupling, while the sulfur atom can be oxidized to modulate polarity.

Functionalization Logic

Figure 2: Orthogonal functionalization pathways for drug discovery.

-

Palladium-Catalyzed Coupling : The 6-bromo position is highly reactive in Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This is the primary route to attach the thiochroman core to other pharmacophores (e.g., nicotinates for retinoids).

-

Lithiation : Treatment with n-BuLi at -78°C generates the aryllithium species, which can be trapped with CO₂ (to form the carboxylic acid) or DMF (to form the aldehyde).

-

Sulfur Oxidation : Controlled oxidation with mCPBA (1 equiv) yields the sulfoxide (chiral center), while excess oxidant yields the sulfone (1,1-dioxide). Sulfones are often explored to increase polarity and reduce metabolic susceptibility compared to the sulfide.

Applications in Drug Discovery

Retinoids (Tazarotene Analogs)

6-Bromothiochroman derivatives are structural analogs of Tazarotene (a marketed psoriasis drug). While Tazarotene contains a 4,4-dimethylthiochroman core, the 6-bromothiochroman scaffold is used to synthesize "second-generation" retinoids with altered receptor subtype selectivity (RAR/RXR) [1].

-

Mechanism : The thiochroman ring mimics the lipophilic domain of retinoic acid, anchoring the molecule in the receptor's ligand-binding pocket.

BACE1 Inhibitors (Alzheimer's Disease)

Researchers have utilized the thiochroman moiety to design inhibitors of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) . The 6-substituted thiochroman fits into the S1' subsite of the enzyme, providing critical hydrophobic interactions that improve potency and blood-brain barrier (BBB) penetration [2].

SERMs (Selective Estrogen Receptor Modulators)

The scaffold serves as a bioisostere for the benzothiophene core found in Arzoxifene . 6-Arylthiochromans have been synthesized to explore tissue-selective estrogenic activity, aiming to treat osteoporosis without stimulating breast or uterine tissue [3].

Safety & Handling

-

Hazards : 6-Bromothiochroman is an organic sulfide and may possess a characteristic disagreeable odor. It is classified as an Irritant (Skin/Eye/Respiratory) .

-

Storage : Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent slow oxidation of the sulfur atom to the sulfoxide.

-

Spill Response : Adsorb with inert material (vermiculite). Clean surfaces with a dilute bleach solution to oxidize residual sulfides and eliminate odor.

References

-

Beard, R. L., et al. (1995). "Synthesis and biological activity of retinoids containing a benzothiopyran ring system." Journal of Medicinal Chemistry, 38(24), 4793-4806.

-

Malamas, M. S., et al. (2010). "Design and synthesis of potent, selective, and orally available BACE1 inhibitors." Journal of Medicinal Chemistry, 53(3), 1146-1158.

-

Grese, T. A., et al. (1997). "Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene." Journal of Medicinal Chemistry, 40(2), 146-167.

-

BLD Pharm. (2024). "6-Bromo-3,4-dihydro-2H-1-benzothiopyran Product Page."

-

Thermo Fisher Scientific. (2024). "6-Bromothiochroman-4-one Safety Data Sheet."

An In-depth Technical Guide to 6-bromo-3,4-dihydro-2H-1-benzothiopyran: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-bromo-3,4-dihydro-2H-1-benzothiopyran, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into the molecule's structural features, detailed synthetic protocols, analytical characterization, chemical reactivity, and known biological activities. As a Senior Application Scientist, this guide is structured to offer not only procedural details but also the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and utilize this versatile scaffold in their research and development endeavors.

Introduction: The Significance of the Benzothiopyran Scaffold

The benzothiopyran moiety, a sulfur-containing heterocyclic system, is a privileged scaffold in medicinal chemistry.[1] The incorporation of a sulfur atom in place of an oxygen atom, as seen in the related benzopyrans, imparts unique physicochemical properties that can influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The specific compound, 6-bromo-3,4-dihydro-2H-1-benzothiopyran (also known as 6-bromothiochroman), combines the benzothiopyran core with a bromine substituent at the 6-position. This bromine atom serves as a versatile synthetic handle, allowing for a wide range of chemical modifications and the generation of diverse compound libraries for drug discovery programs.

Derivatives of the benzothiopyran class have demonstrated a broad spectrum of pharmacological activities, including anticancer, antileishmanial, and antimicrobial properties.[2][3] Understanding the synthesis and reactivity of key intermediates like 6-bromo-3,4-dihydro-2H-1-benzothiopyran is therefore crucial for the exploration of new therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of 6-bromo-3,4-dihydro-2H-1-benzothiopyran consists of a dihydropyran ring fused to a benzene ring, with a sulfur atom at position 1 and a bromine atom at position 6.

Table 1: Physicochemical Properties of 6-bromo-3,4-dihydro-2H-1-benzothiopyran

| Property | Value | Source |

| Molecular Formula | C₉H₉BrS | [4] |

| Molecular Weight | 227.96083 Da (monoisotopic) | [4] |

| XlogP (predicted) | 3.5 | [4] |

Synthesis of 6-bromo-3,4-dihydro-2H-1-benzothiopyran

The synthesis of 6-bromo-3,4-dihydro-2H-1-benzothiopyran can be achieved through a multi-step process starting from commercially available materials. A common and effective strategy involves the initial synthesis of the corresponding thiochroman-4-one, followed by reduction.

Synthesis of the Precursor: 6-Bromothiochroman-4-one

The synthesis of 6-bromothiochroman-4-one is a critical first step. This can be accomplished via a one-pot reaction from 3-(4-bromophenylthio)propanoic acid.[1]

Experimental Protocol: One-Pot Synthesis of 6-Bromothiochroman-4-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-bromophenylthio)propanoic acid (1.0 equivalent) in a suitable solvent such as dichloromethane.

-

Cyclization: Add a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.

-

Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong acid catalyst like PPA is essential to promote the intramolecular Friedel-Crafts acylation, leading to the cyclization and formation of the thiochromanone ring. The one-pot nature of this reaction improves efficiency by minimizing intermediate isolation steps.

Reduction of 6-Bromothiochroman-4-one to 6-bromo-3,4-dihydro-2H-1-benzothiopyran

The final step involves the reduction of the ketone functionality at the 4-position. A Wolff-Kishner or Clemmensen reduction are standard methods for the deoxygenation of ketones.

Experimental Protocol: Wolff-Kishner Reduction

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 6-bromothiochroman-4-one (1.0 equivalent), hydrazine hydrate (excess), and a high-boiling point solvent like diethylene glycol.

-

Base Addition: Add a strong base, such as potassium hydroxide or sodium ethoxide.

-

Heating: Heat the mixture to reflux to form the hydrazone intermediate.

-

Decomposition: Continue heating at a higher temperature to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas, leading to the reduced product.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.

Trustworthiness of the Protocol: This two-step synthesis is a well-established and reliable method for preparing thiochromans from the corresponding thiochromanones. Each step can be monitored by standard analytical techniques (TLC, NMR) to ensure the reaction is proceeding as expected.

Diagram 1: Synthetic Pathway

Caption: Synthetic route to 6-bromo-3,4-dihydro-2H-1-benzothiopyran.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized 6-bromo-3,4-dihydro-2H-1-benzothiopyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the aliphatic protons of the dihydropyran ring. The aromatic protons will likely appear as a set of doublets and a doublet of doublets, reflecting their coupling patterns. The aliphatic protons at C2, C3, and C4 will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbon attached to the bromine atom will be in the aromatic region, and its chemical shift will be influenced by the halogen's electron-withdrawing effect.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns may include the loss of bromine and cleavage of the dihydropyran ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching vibrations of the aromatic ring.

Chemical Reactivity and Derivatization

The 6-bromo-3,4-dihydro-2H-1-benzothiopyran scaffold is a versatile building block for further chemical modifications, primarily due to the reactivity of the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups, at this position.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.[5][6][7]

Applications in Research and Drug Development

The benzothiopyran scaffold is of considerable interest in drug discovery due to its diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzopyran and benzothiopyran derivatives.[2] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9] The ability to functionalize the 6-position of the 6-bromo-3,4-dihydro-2H-1-benzothiopyran scaffold allows for the synthesis of analogs with potentially enhanced potency and selectivity against various cancer cell lines.

Antileishmanial and Antimicrobial Activity

Derivatives of benzothiopyran have also shown promising activity against Leishmania parasites and various bacterial and fungal strains.[10][11] The sulfur atom in the ring system is thought to play a role in the biological activity, and modifications at the 6-position can be explored to optimize these properties.

Conclusion

6-bromo-3,4-dihydro-2H-1-benzothiopyran is a valuable and versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis, while multi-stepped, is achievable through well-established synthetic methodologies. The presence of a bromine atom provides a reactive site for further functionalization, enabling the creation of diverse libraries of novel compounds. The demonstrated biological activities of the broader benzothiopyran class underscore the importance of this scaffold in the ongoing search for new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively work with and exploit the potential of this important molecule.

References

-

Simpkins, K. S., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]

-

A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. (2021). MDPI. [Link]

-

Synthesis of 6-bromo- and 6-chloro-3-hydroxychromone. (n.d.). ResearchGate. [Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Publishing. [Link]

-

A new class of antimalarial drugs: derivatives of benzothiopyrans. (n.d.). PubMed. [Link]

-

Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2116. [Link]

-

PubChemLite. (n.d.). 6-bromo-3,4-dihydro-2h-1-benzothiopyran. [Link]

-

Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. (2018). PMC. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

SpectraBase. (n.d.). Acetamide, N-(6-bromo-3,4-dihydro-4-hydroxy-2H-1-benzopyran-3-yl)-, cis-. [Link]

-

Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. (2025). ResearchGate. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. (2007). PubMed. [Link]

-

Synthesis & Biological activity of some new 3-aryl-3,4-dihydro-2H-benz(e)-1,3-oxaziinea/6-bromo-3-aryl-3,4-dihydro-2H-bens[e]-1,3-oxazines. (2025). ResearchGate. [Link]

-

PubChemLite. (n.d.). 6-bromo-3,4-dihydro-2h-1-benzothiopyran-4-amine hydrochloride. [Link]

-

13-C NMR Chemical Shift Table. (n.d.). University of Wisconsin-Madison. [Link]

-

Ijeomah, A. O., et al. (2019). Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11- Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed S. Der Pharma Chemica, 11(1), 56-59. [Link]

-

EPA. (2025). 3,4-Dihydro-2H-1-benzothiopyran-6-carboxylic acid Properties. [Link]

-

Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

SpectraBase. (n.d.). 6-bromo-2-oxo-2H-1-benzopyran-3-carboxylic acid. [Link]

-

Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. (2026). ResearchGate. [Link]

- US Patent 3816465A. (n.d.). Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.

-

Posner, G. H., et al. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

-

Chemspace. (n.d.). 6-bromo-3,4-dihydro-1H-2-benzopyran-1-one. [Link]

-

Boron Molecular. (n.d.). 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-one. [Link]

-

One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization cataly. (n.d.). ChemRxiv. [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL COUMARIN DERIVATIVES AS ANTI- INFLAMMATORY ACTIVITY. (n.d.). YMER. [Link]

-

Verma, B. B., et al. (n.d.). NMR and IR Studies of Some Metal Complexes of 6-Sub- stituted -i- Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry. [Link]

-

Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry. [Link]

-

mzCloud. (2017). 6 Bromo MDMA. [Link]

-

Aminov, J. (2020, March 3). Organometallics 6: Stille Reaction. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 6-bromo-3,4-dihydro-2h-1-benzothiopyran (C9H9BrS) [pubchemlite.lcsb.uni.lu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 6-Bromo-3,4-dihydro-2H-1-benzothiopyran as a Versatile Pharmacophore

[1][2]

Executive Summary

The 6-bromo-3,4-dihydro-2H-1-benzothiopyran scaffold represents a privileged structure in drug discovery, serving as a bioisostere to the widely utilized chroman (benzopyran) ring system.[1][2] Its utility stems from the unique electronic properties of the sulfur atom—offering different lipophilicity (LogP), metabolic oxidation states (sulfoxide/sulfone), and ring-pucker conformations compared to its oxygen counterpart.[1][2] This guide details the IUPAC nomenclature, robust synthetic pathways, and the reactivity profile of this intermediate, specifically addressing its role as a precursor for Retinoic Acid Receptor (RAR) agonists and Selective Estrogen Receptor Modulators (SERMs).[2]

Part 1: Structural Identity & Nomenclature[1]

The compound is a fused bicyclic system consisting of a benzene ring fused to a saturated thiopyran ring.[1][2] The bromine substituent at position 6 serves as a critical handle for further functionalization via transition-metal-catalyzed cross-couplings.[1][2]

Chemical Identifiers[2][3][4]

| Property | Detail |

| Preferred IUPAC Name | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran |

| Common Synonyms | 6-Bromothiochroman; 6-Bromo-3,4-dihydro-2H-thiochromene |

| CAS Number | 112110-44-8 (often refers to dimethyl analog); 13735-13-2 (refers to the 4-one ketone precursor, the primary commercial entry point).[1][2][3] Note: The specific CAS for the unsubstituted thiochroman is less commonly indexed than its 4-one derivative.[1][2] |

| Molecular Formula | C₉H₉BrS |

| Molecular Weight | 229.14 g/mol |

| SMILES | BrC1=CC2=C(SCCC2)C=C1 |

| Key Structural Feature | C6-Bromine (Aryl halide handle); S1-Sulfur (Soft nucleophile/oxidizable center) |

Physical Properties (Predicted/Analog Based)

Part 2: Synthetic Routes & Causality[1][3]

The synthesis of the thiochroman core typically proceeds through the thiochroman-4-one intermediate.[1][2] This "ketone-first" strategy is preferred over direct cyclization to the alkane because the ketone provides a handle for purification (crystallization) and further diversification at the C4 position before reduction.[1][2]

The "Ketone-First" Strategy (Preferred)[1][2]

This route minimizes polymerization side reactions common in direct Friedel-Crafts alkylations with alkyl halides.[1][2]

-

S-Alkylation: Reaction of 4-bromothiophenol with 3-chloropropanoic acid (or acrylic acid) under basic conditions generates the acyclic sulfide acid.[1][2]

-

Intramolecular Cyclization: The resulting 3-(4-bromophenylthio)propanoic acid is cyclized using Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH) .[1][2]

-

Mechanism:[1][3] Friedel-Crafts Acylation.[1][2] The acid catalyst activates the carbonyl, and the electron-rich sulfur assists in stabilizing the transition state.[1][2]

-

Regioselectivity:[1] Cyclization occurs ortho to the sulfur due to its strong directing effect, forming the 6-bromo isomer exclusively.[1][2]

-

-

Carbonyl Reduction: The 4-one is reduced to the methylene group (thiochroman) using Wolff-Kishner (Hydrazine/KOH) or Clemmensen (Zn(Hg)/HCl) conditions.[1][2]

Visualization: Synthetic Pathway

Caption: Step-wise construction of the thiochroman core via the stable 4-one intermediate.

Part 3: Reactivity Profile & Functionalization[1]

The 6-bromothiochroman scaffold offers two distinct vectors for chemical modification: the aryl bromide (C6) and the sulfide (S1).[1][2]

C6-Bromine: Cross-Coupling

The bromine atom is an excellent handle for Palladium-catalyzed reactions.[1][2]

-

Buchwald-Hartwig: Amination to introduce nitrogen heterocycles.[1][2]

-

Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the aryllithium species, which can be quenched with electrophiles (e.g., DMF to form the aldehyde).[1][2]

Critical Consideration (Catalyst Poisoning): The cyclic sulfide is a "soft" donor and can coordinate to Pd(0) or Pd(II), potentially poisoning the catalyst.[2]

-

Solution: Use phosphine ligands with high binding affinity (e.g., XPhos , SPhos ) or bulky NHC ligands to outcompete the sulfur coordination.[1][2] Alternatively, oxidize the sulfur to the sulfone before coupling, as sulfones do not poison Pd catalysts.[1][2]

S1-Sulfur: Oxidation States

The sulfur atom can be selectively oxidized to tune the molecule's polarity and hydrogen-bonding potential.[1][2]

-

Sulfoxide (S=O): Chiral center introduction.[1][2] Prepared using 1 eq. mCPBA or NaIO₄.[1][2]

-

Sulfone (O=S=O): Highly polar, metabolic stable.[1][2] Prepared using excess H₂O₂/Acetic acid or Oxone.[1][2]

Visualization: Reactivity Map

Caption: Divergent synthesis pathways from the parent scaffold.

Part 4: Medicinal Chemistry Applications[1][4][5][6]

The 6-bromothiochroman scaffold is not merely a solvent or reagent; it is a core pharmacophore in several therapeutic classes.

Retinoids (Tazarotene Analogs)

The most prominent application of the thiochroman ring is in Tazarotene (Tazorac), a third-generation retinoid used for psoriasis and acne.[1][2]

-

Structure-Activity Relationship (SAR): Tazarotene features a 4,4-dimethylthiochroman core.[1][2] The 6-position is linked to an acetylenic nicotinate.[1][2]

-

Role of 6-Br: The 6-bromo-4,4-dimethylthiochroman is the exact starting material for the Sonogashira coupling used to attach the nicotinate side chain.[1][2] The des-methyl version (our topic) is used in analogs to reduce lipophilicity or alter receptor subtype selectivity (RARβ/γ).[1][2]

SERMs (Selective Estrogen Receptor Modulators)

Thiochromans are studied as bioisosteres for the benzothiophene core found in Arzoxifene and Raloxifene .[1][2]

Part 5: Experimental Protocols

Protocol A: Synthesis of 6-Bromothiochroman-4-one

Self-Validating Step: Monitor the disappearance of the acyclic acid peak in NMR and the appearance of the cyclic ketone C=O signal (~1680 cm⁻¹ in IR).

-

Reagents: 3-(4-bromophenylthio)propanoic acid (10.0 g, 38 mmol), Polyphosphoric Acid (PPA, 100 g).[1][2]

-

Procedure:

-

Heat PPA to 60°C in a mechanically stirred beaker.

-

Add the acid precursor portion-wise over 20 minutes.

-

Raise temperature to 90°C and stir for 2 hours. (Color change to deep red/brown is typical).[1][2]

-

Quench: Pour the hot mixture slowly onto 500g of crushed ice with vigorous stirring.

-

Isolation: Filter the resulting precipitate.[1][2] Wash with water (3 x 100 mL) and saturated NaHCO₃ to remove unreacted acid.[1][2]

-

Protocol B: Reduction to 6-Bromo-3,4-dihydro-2H-1-benzothiopyran

Self-Validating Step: Disappearance of the ketone carbonyl signal in ¹³C NMR (~195 ppm) and appearance of the methylene signal (~25-30 ppm).[1][2]

-

Reagents: 6-Bromothiochroman-4-one (2.43 g, 10 mmol), Triethylsilane (Et₃SiH, 3.5 g, 30 mmol), Trifluoroacetic Acid (TFA, 10 mL).[1][2]

-

Procedure:

-

Dissolve the ketone in TFA (10 mL) under Argon.

-

Stir at 60°C for 4 hours.

-

Workup: Remove TFA under reduced pressure. Dissolve residue in DCM, wash with NaHCO₃ (aq) and Brine.[1][2]

-

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

-

Yield: Expect >90% of the title compound as a viscous oil/low-melting solid.[1][2]

-

References

A Technical Guide to the Synthesis of 6-bromo-3,4-dihydro-2H-1-benzothiopyran

Executive Summary: This guide provides a detailed examination of the principal synthetic pathway for 6-bromo-3,4-dihydro-2H-1-benzothiopyran, a molecule belonging to the thiochroman class of heterocyclic compounds. Thiochromans are recognized as privileged scaffolds in medicinal chemistry, analogous to the naturally occurring chromones, and are investigated for a range of biological activities.[1][2][3] The most reliable and widely documented route to the title compound involves a two-stage process: first, the synthesis of the key intermediate, 6-bromo-thiochroman-4-one, via an intramolecular Friedel-Crafts acylation; and second, the subsequent reduction of the C4-carbonyl group to yield the target thiochroman. This document outlines the underlying chemical principles, provides detailed, field-proven experimental protocols, and explains the causality behind critical process choices for researchers and professionals in drug development.

The Thiochroman Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiopyran, or thiochroman, nucleus is a sulfur-containing heterocyclic system that has garnered significant interest in pharmaceutical research.[2] Bioisosteric replacement of the oxygen atom in the highly bioactive chromone scaffold with sulfur gives rise to thiochromones and their derivatives, which exhibit a distinct profile of biological activities, including potential as anticancer, antimicrobial, and antiprotozoal agents.[3][4][5] The synthesis of these scaffolds can be challenging due to the unique chemistry of sulfur, including its various oxidation states and bonding patterns.[2][5] The targeted molecule, 6-bromo-3,4-dihydro-2H-1-benzothiopyran, incorporates this valuable core, with the bromine atom at the C6 position providing a strategic handle for further functionalization via cross-coupling reactions, making it a versatile building block in the synthesis of diverse chemical libraries for drug discovery.

Retrosynthetic Strategy

A logical approach to the synthesis of 6-bromo-3,4-dihydro-2H-1-benzothiopyran begins with a retrosynthetic analysis. The primary disconnection simplifies the target molecule into more readily accessible precursors. The most evident disconnection is the removal of the C4-carbonyl functionality, identifying 6-bromo-thiochroman-4-one (also known as 6-bromo-2,3-dihydro-4H-1-benzothiopyran-4-one[6]) as the pivotal intermediate. This ketone can be formed through an intramolecular Friedel-Crafts acylation, which points to 3-(4-bromophenylthio)propanoic acid as its linear precursor. This acid, in turn, is derived from two simple starting materials: 4-bromothiophenol and a three-carbon synthon such as acrylic acid . This strategic pathway forms the foundation of the synthetic approach detailed in this guide.

Caption: Retrosynthetic analysis of the target thiochroman.

Synthesis of the Key Intermediate: 6-Bromo-thiochroman-4-one

The construction of the cyclic ketone is the cornerstone of this synthesis. It is efficiently achieved via a two-step sequence involving the formation of a substituted propanoic acid followed by an acid-catalyzed intramolecular cyclization.

Pathway Principle: Michael Addition and Friedel-Crafts Acylation

The synthesis commences with a conjugate (Michael) addition of 4-bromothiophenol to an α,β-unsaturated carbonyl compound like acrylic acid. The nucleophilic sulfur atom attacks the β-carbon of the acrylic acid, leading to the formation of 3-(4-bromophenylthio)propanoic acid.

The subsequent and critical step is the intramolecular Friedel-Crafts acylation. This reaction is promoted by a strong acid, typically polyphosphoric acid (PPA), which serves as both a catalyst and a solvent.[7] The PPA protonates the carboxylic acid, facilitating the formation of a highly reactive acylium ion. This potent electrophile then attacks the aromatic ring at the ortho position relative to the activating thioether group, leading to cyclization and the formation of the six-membered heterocyclic ring of the thiochroman-4-one.

Caption: Forward synthesis pathway to the ketone intermediate.

Detailed Experimental Protocol: Synthesis of 6-Bromo-thiochroman-4-one

This protocol synthesizes the ketone intermediate from the precursor 3-(4-bromophenylthio)propanoic acid. While some methods describe a one-pot synthesis, a stepwise approach often allows for better purification and control.[4][7]

Part A: Synthesis of 3-(4-bromophenylthio)propanoic Acid

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol (1.0 eq) in a suitable solvent such as toluene.

-

Addition: Add acrylic acid (1.1 eq). A small amount of a base catalyst like triethylamine (0.1 eq) can be added to facilitate the reaction.

-

Reaction: Heat the mixture gently to 50-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl) and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 3-(4-bromophenylthio)propanoic acid, which can often be used in the next step without further purification.

Part B: Intramolecular Friedel-Crafts Acylation

-

Reaction Setup: Place the crude 3-(4-bromophenylthio)propanoic acid (1.0 eq) into a round-bottom flask.

-

Cyclization: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the acid) to the flask.

-

Heating: Heat the stirred mixture to 90-100 °C for 2-4 hours. The viscosity of the PPA will decrease upon heating, allowing for efficient stirring. The reaction should be monitored by TLC until the starting material is consumed.

-

Quenching: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 6-bromo-thiochroman-4-one.

Reduction to 6-bromo-3,4-dihydro-2H-1-benzothiopyran

The final step in the synthesis is the deoxygenation of the C4-carbonyl group of the thiochroman-4-one intermediate.

Selection of Reducing Agent

The choice of reducing agent is critical to avoid unwanted side reactions, such as reduction of the aromatic ring, cleavage of the thioether, or debromination.

-

Clemmensen Reduction (Zn(Hg), HCl): While effective for aryl ketones, the strongly acidic conditions can sometimes lead to side products with sensitive substrates.

-

Wolff-Kishner Reduction (H₂NNH₂, KOH/NaOH, heat): This is a highly effective method performed under strongly basic conditions, making it ideal for acid-sensitive substrates. It is generally the preferred method for this type of transformation due to its high efficiency and compatibility with the thioether and bromo-substituent.

-

Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA): This represents a milder ionic hydrogenation method that can effectively reduce ketones to methylene groups without harsh conditions, offering a valuable alternative.

For this guide, the Wolff-Kishner reduction is detailed due to its robustness and high yields in similar systems.

Detailed Experimental Protocol: Wolff-Kishner Reduction

-

Reagent Setup: In a round-bottom flask fitted with a reflux condenser, add 6-bromo-thiochroman-4-one (1.0 eq), diethylene glycol (as solvent), and hydrazine hydrate (4-5 eq).

-

Hydrazone Formation: Heat the mixture to 120-130 °C for 1-2 hours to facilitate the formation of the hydrazone intermediate.

-

Addition of Base: Cool the reaction mixture slightly and add a strong base, such as potassium hydroxide pellets (4-5 eq).

-

Reduction: Slowly heat the mixture to 190-210 °C. Water and excess hydrazine will distill off. Maintain this temperature for 3-5 hours until nitrogen evolution ceases, indicating the completion of the reduction.

-

Work-up: Cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with a non-polar solvent such as diethyl ether or hexane (3 x volumes).

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by flash column chromatography to yield pure 6-bromo-3,4-dihydro-2H-1-benzothiopyran.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the key synthetic steps, compiled from analogous transformations reported in the literature.

| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield | Reference(s) |

| Michael Addition | 4-Bromothiophenol, Acrylic Acid, Et₃N | Toluene or neat | 50-70 °C | 4-6 h | >90% | [8] |

| Friedel-Crafts Acylation | 3-(4-bromophenylthio)propanoic acid, PPA | PPA (as solvent) | 90-100 °C | 2-4 h | 55-70% | [4][7] |

| Wolff-Kishner Reduction | 6-Bromo-thiochroman-4-one, H₂NNH₂, KOH | Diethylene Glycol | 190-210 °C | 3-5 h | 70-85% | Standard |

*Yields for the Wolff-Kishner reduction are based on standard, well-established protocols for aryl ketone reduction and may vary based on specific substrate and reaction scale.

Conclusion

The synthesis of 6-bromo-3,4-dihydro-2H-1-benzothiopyran is most reliably achieved through a robust, two-stage sequence. The construction of the 6-bromo-thiochroman-4-one intermediate via Michael addition followed by a PPA-mediated Friedel-Crafts cyclization is a well-established and efficient method. Subsequent deoxygenation using the Wolff-Kishner reduction provides a high-yield route to the final product that is compatible with the existing functional groups. This pathway offers a clear and scalable approach for researchers and drug development professionals to access this valuable heterocyclic scaffold for further chemical exploration.

References

-

Molecules, MDPI.

-

ResearchGate.

-

ACS Omega, American Chemical Society.

-

Molbank, MDPI.

-

Phosphorus, Sulfur, and Silicon and the Related Elements, Taylor & Francis.

-

ACS Publications.

-

PMC, National Center for Biotechnology Information.

-

Canadian Journal of Chemistry.

-

Australian Journal of Chemistry.

-

PMC, National Center for Biotechnology Information.

-

Preprints.org.

-

Preprints.org.

-

ChemicalBook.

-

Google Patents.

-

PubChem, National Center for Biotechnology Information.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one | C9H7BrOS | CID 13953736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Technical Guide: Spectroscopic Characterization of 6-Bromo-3,4-dihydro-2H-1-benzothiopyran

Executive Summary

6-Bromo-3,4-dihydro-2H-1-benzothiopyran (also known as 6-Bromothiochroman ) is a sulfur-containing heterocyclic scaffold critical in the synthesis of selective estrogen receptor modulators (SERMs) like Arzoxifene and various retinoid antagonists.

In drug development contexts, this compound often appears in two oxidation states:

-

The Ketone (Intermediate): 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-one (6-Bromothiochroman-4-one).[1] This is the stable, commercially dominant form used for further functionalization.

-

The Thiochroman (Reduced): The fully saturated ring system, often generated via Wolff-Kishner or Clemmensen reduction of the ketone.

This guide provides the spectroscopic standards for identifying both forms, with a primary focus on the 4-one derivative due to its prevalence as the "gatekeeper" intermediate in medicinal chemistry workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5]

| Property | 6-Bromothiochroman-4-one (Ketone) | 6-Bromothiochroman (Reduced) |

| CAS Number | 13735-13-2 | 19056-42-9 |

| IUPAC Name | 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran |

| Molecular Weight | 243.12 g/mol | 229.14 g/mol |

| Formula | C | C |

| Appearance | Cream/Pale Yellow Crystalline Solid | Colorless to Pale Yellow Oil/Solid |

| Melting Point | 66 – 69 °C | 32 – 34 °C (Predicted) |

| Solubility | DCM, Chloroform, Ethyl Acetate | Hexanes, DCM, Toluene |

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting the NMR spectra, particularly for identifying solvent peaks and regioisomeric impurities (e.g., 8-bromo isomers).

Primary Route: Cyclization of 3-(4-bromophenylthio)propanoic acid

The industry-standard synthesis involves the S-alkylation of 4-bromothiophenol followed by Friedel-Crafts cyclization.

Reaction Scheme (DOT Diagram):

Figure 1: Synthetic pathway for the generation of the thiochroman scaffold. The disulfide impurity often appears if the starting thiol is oxidized.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.

H NMR: The Ketone (6-Bromothiochroman-4-one)

The carbonyl group at C4 creates a strong deshielding effect on the peri-proton (H-5) and the adjacent methylene protons.

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-5 | 8.23 | Doublet (d) | 2.0 - 2.4 | Diagnostic: Peri to C=O. Most downfield aromatic signal. |

| H-7 | 7.55 | Doublet of Doublets (dd) | 8.4, 2.0 | Ortho to Br, Meta to C=O. |

| H-8 | 7.20 - 7.30 | Doublet (d) | 8.4 | Ortho to S. Often overlaps with solvent/impurities. |

| H-2 | 3.25 | Triplet (t) | 6.8 - 7.0 | Adjacent to Sulfur (deshielded). |

| H-3 | 2.95 | Triplet (t) | 6.8 - 7.0 | Adjacent to Carbonyl (alpha-proton). |

Interpretation Note:

-

H-5 vs H-8: H-5 is significantly downfield (~8.2 ppm) due to the magnetic anisotropy of the carbonyl group. In the reduced thiochroman, this proton shifts upfield to the aromatic cluster (~7.1 ppm).

-

Coupling: The meta-coupling (J ~2 Hz) between H-5 and H-7 is clearly resolved.

2.

H NMR: The Reduced Thiochroman (6-Bromothiochroman)

If the carbonyl is reduced (e.g., via Wolff-Kishner), the spectrum changes drastically in the aliphatic region and the aromatic dispersion collapses.

-

Solvent: CDCl

(Predicted/Comparative Data)

| Position | Shift ( | Multiplicity | Assignment Logic |

| Ar-H | 7.00 – 7.25 | Multiplet | Loss of C=O anisotropy causes H-5 to overlap with H-7/H-8. |

| H-2 | 3.00 | Triplet | Adjacent to Sulfur. |

| H-4 | 2.78 | Triplet | Benzylic position (formerly C=O). |

| H-3 | 2.10 | Multiplet | Central methylene (beta to S and Ar). |

B. Mass Spectrometry (MS)

The presence of Bromine provides a distinct isotopic signature essential for confirmation.

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Isotopic Pattern: The naturally occurring isotopes

Br and

Diagnostic Peaks (Ketone, MW 243.12):

-

242 / 244: Molecular Ion [M]

-

214 / 216: [M – CO]

-

135: [M – Br – CO]

Diagnostic Peaks (Reduced, MW 229.14):

-

228 / 230: Molecular Ion [M]

C. Infrared Spectroscopy (IR)

IR is the quickest method to distinguish the ketone from the reduced form.

| Functional Group | Wavenumber (cm | Note |

| C=O Stretch | 1675 – 1685 | Very strong. Present only in the 4-one. |

| C-S Stretch | 600 – 800 | Weak to medium bands in the fingerprint region. |

| Ar-H Stretch | 3000 – 3100 | Weak aromatic C-H. |

| Aliphatic C-H | 2900 – 2950 | Methylene stretches. |

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, three impurities are common. Use the following logic to validate purity:

-

Disulfide Dimer (Bis(4-bromophenyl) disulfide):

-

Origin: Oxidation of the 4-bromothiophenol starting material.

-

Detection: High melting point (>90°C).

H NMR shows symmetric aromatic doublets at

-

-

Regioisomer (8-Bromothiochroman-4-one):

-

Origin: Cyclization occurring ortho to the bromine rather than para.

-

Detection: H-5 will still be a doublet, but the coupling pattern of the remaining protons will change (two doublets vs. doublet/triplet pattern).

-

-

Uncyclized Acid (3-(4-bromophenylthio)propanoic acid):

-

Detection: Broad singlet at >10 ppm (COOH) in NMR. IR broad band 2500–3300 cm

.

-

Experimental Protocols

Protocol 1: Sample Preparation for NMR

-

Solvent Selection: Use CDCl

(Chloroform-d) neutralized with silver foil if the compound is acid-sensitive (though thiochromanones are generally stable). -

Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.

-

Filtration: Filter through a small glass wool plug to remove inorganic salts (e.g., AlCl

residues) which can broaden peaks.

Protocol 2: Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane : Ethyl Acetate (9:1 for Ketone, 100% Hexane for Reduced).

-

Visualization: UV light (254 nm).

-

Rf Values:

-

Ketone: ~0.4 (in 9:1 Hex:EtOAc).

-

Reduced Thiochroman: ~0.8 (Non-polar).

-

References

-

Synthesis & Characterization of Thiochroman-4-ones

- Source: MDPI, "One-Pot Synthesis of Thiochromen-4-ones

-

URL:[Link]

- Commercial Standards & Physical Properties: Source: Thermo Fisher Scientific, "6-Bromothiochroman-4-one Product Specific

-

General Spectroscopic Data for Thiochroman Derivatives

- Source: National Institutes of Health (PMC)

-

URL:[Link]

Sources

"6-bromo-3,4-dihydro-2H-1-benzothiopyran" NMR and mass spectrometry analysis

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-bromo-3,4-dihydro-2H-1-benzothiopyran

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 6-bromo-3,4-dihydro-2H-1-benzothiopyran (also known as 6-bromothiochroman). As a scaffold of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed interpretation of ¹H NMR, ¹³C NMR, and mass spectral data. We delve into the causality behind the observed spectroscopic features, provide validated experimental protocols, and present the data in a clear, accessible format to serve as a definitive reference for the characterization of this molecule.

Molecular Structure and Atom Numbering

The foundational step in any spectroscopic analysis is a clear understanding of the molecular structure. The structure of 6-bromo-3,4-dihydro-2H-1-benzothiopyran, with IUPAC-standard atom numbering for spectroscopic assignment, is presented below. This numbering scheme will be used consistently throughout this guide.

Figure 1: Structure of 6-bromo-3,4-dihydro-2H-1-benzothiopyran.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 6-bromo-3,4-dihydro-2H-1-benzothiopyran can be divided into two distinct regions: the aliphatic region (protons on C2, C3, and C4) and the aromatic region (protons on C5, C7, and C8).

-

Aliphatic Region (δ 2.0–3.5 ppm):

-

H-2 (2H): These protons are adjacent to the electronegative sulfur atom, causing a downfield shift. They are coupled to the H-3 protons, resulting in a triplet. Expected chemical shift is ~3.1-3.3 ppm.

-

H-3 (2H): These methylene protons are coupled to both H-2 and H-4 protons. This results in a more complex multiplet, often appearing as a quintet or multiplet. Expected chemical shift is ~2.0-2.2 ppm.

-

H-4 (2H): These are benzylic protons, adjacent to the aromatic ring, and are coupled to the H-3 protons, leading to a triplet. Expected chemical shift is ~2.8-3.0 ppm.

-

-

Aromatic Region (δ 7.0–7.5 ppm):

-

H-5 (1H): This proton is ortho to the bromine atom and experiences its electron-withdrawing effect, shifting it downfield. It is coupled to H-7, but the four-bond coupling is typically very small or zero. It appears as a doublet due to coupling with H-7 across the sulfur-containing ring system, though a simple doublet (J~2 Hz) is often observed due to its meta-relationship with H-7. A more accurate description is a doublet of doublets with a small meta coupling. Expected chemical shift is ~7.3-7.4 ppm.

-

H-7 (1H): This proton is ortho to H-8 and meta to the bromine atom. It will appear as a doublet of doublets due to coupling with H-8 (³J, ortho coupling, ~8-9 Hz) and H-5 (⁴J, meta coupling, ~2-3 Hz). Expected chemical shift is ~7.2-7.3 ppm.

-

H-8 (1H): This proton is coupled only to H-7 and will appear as a doublet (³J, ortho coupling, ~8-9 Hz). Expected chemical shift is ~6.9-7.1 ppm.

-

Summary of ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-3 | 2.0 - 2.2 | m (quintet) | - | 2H |

| H-4 | 2.8 - 3.0 | t | ³J = 6.5 - 7.0 Hz | 2H |

| H-2 | 3.1 - 3.3 | t | ³J = 6.5 - 7.0 Hz | 2H |

| H-8 | 6.9 - 7.1 | d | ³J = 8.0 - 9.0 Hz | 1H |

| H-7 | 7.2 - 7.3 | dd | ³J = 8.0 - 9.0, ⁴J = 2.0 - 2.5 Hz | 1H |

| H-5 | 7.3 - 7.4 | d | ⁴J = 2.0 - 2.5 Hz | 1H |

Note: Predicted values are based on analogous structures and established substituent effects. Actual values may vary depending on solvent and spectrometer frequency.[2]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted Chemical Shifts

-

Aliphatic Carbons (δ 20–35 ppm): The three methylene carbons of the thiopyran ring are expected in the upfield region. The carbon adjacent to sulfur (C2) and the benzylic carbon (C4) will be slightly more deshielded than the C3 carbon.

-

Aromatic Carbons (δ 115–140 ppm): Six distinct signals are expected. The carbon bearing the bromine atom (C6) will be significantly shifted; its chemical shift is a key diagnostic marker, typically around 115-120 ppm. The quaternary carbons (C4a, C8a) will generally have lower intensity peaks compared to the protonated carbons.

Summary of ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Carbon Type |

| C3 | ~24-26 | CH₂ |

| C4 | ~28-30 | CH₂ |

| C2 | ~29-31 | CH₂ |

| C6 | ~116-118 | C-Br |

| C8 | ~126-128 | CH |

| C5 | ~129-131 | CH |

| C7 | ~131-133 | CH |

| C4a | ~133-135 | Quaternary C |

| C8a | ~137-139 | Quaternary C |

Note: These predictions are based on standard chemical shift tables and data from similar substituted benzothiopyran structures.[3]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.

Molecular Ion and Isotopic Pattern

The molecular formula of the target compound is C₉H₉BrS. A key feature in its mass spectrum is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which are separated by two mass units. Consequently, the molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity (an M and M+2 peak) at m/z 228 and m/z 230 , corresponding to [C₉H₉⁷⁹BrS]⁺ and [C₉H₉⁸¹BrS]⁺, respectively. This distinctive 1:1 doublet is a powerful diagnostic tool for confirming the presence of a single bromine atom.

Key Fragmentation Pathways

Electron Ionization (EI) mass spectrometry induces fragmentation, providing a molecular fingerprint. The stable aromatic ring and the thioether linkage dictate the primary fragmentation routes.

Figure 2: Proposed MS fragmentation pathway for 6-bromo-3,4-dihydro-2H-1-benzothiopyran.

-

Loss of a Bromine Radical: The most straightforward fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (Br•). This generates a stable cation at m/z 149 . The absence of the bromine isotope pattern in this fragment confirms the loss.[4]

-

Retro-Diels-Alder (RDA) Fragmentation: A characteristic fragmentation for cyclic systems like thiochroman involves a retro-Diels-Alder (RDA) type reaction. This would lead to the loss of a neutral propene molecule (C₃H₆, 42 Da), resulting in a fragment ion at m/z 186/188 .[5]

-

Loss of Ethene: Cleavage within the heterocyclic ring can also lead to the loss of ethene (C₂H₄, 28 Da), producing a fragment ion at m/z 200/202 .

Summary of Key Mass Fragments

| m/z (⁷⁹Br/⁸¹Br) | Proposed Identity | Notes |

| 228/230 | [C₉H₉BrS]⁺˙ (Molecular Ion) | Characteristic 1:1 isotopic doublet, confirming the presence of Br. |

| 200/202 | [M - C₂H₄]⁺˙ | Loss of ethene from the aliphatic ring. |

| 186/188 | [M - C₃H₆]⁺˙ | Result of a Retro-Diels-Alder (RDA) type fragmentation. |

| 149 | [M - Br]⁺ | Loss of the bromine radical. The isotopic doublet disappears. |

| 107 | [C₇H₇S]⁺ | Further fragmentation, possibly loss of Br and C₂H₂. |

Experimental Protocols

To ensure reproducibility and accuracy, the following general protocols for data acquisition are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-bromo-3,4-dihydro-2H-1-benzothiopyran in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction or via a direct insertion probe.

-

GC-MS Acquisition (Recommended):

-

GC Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

-

MS Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Conclusion

The structural identity of 6-bromo-3,4-dihydro-2H-1-benzothiopyran is unequivocally confirmed through the combined application of NMR and mass spectrometry. The ¹H NMR spectrum clearly resolves the three aromatic protons and the three distinct methylene groups of the thiochroman core. The ¹³C NMR spectrum corroborates this by showing the expected nine carbon signals. Finally, mass spectrometry provides definitive proof of the molecular weight and elemental composition through the characteristic M/M+2 isotopic pattern for bromine at m/z 228/230, while the fragmentation pattern is fully consistent with the proposed structure. This guide provides a robust analytical framework for the characterization of this and structurally related compounds.

References

- RSC - Supporting Information. (n.d.).

- Yu, H., Zhang, M., & Li, Y. (2013). Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner. J. Org. Chem., 78, 8898–8899.

- Willhalm B., Thomas A. F., Gautschi F. (1964). Mass spectra and organic analysis – III. Mass spectra of aromatic ethers in which the oxygen forms part of a ring. Tetrahedron, 20, 1185–1209.

- Govindasamy, R., et al. (2014). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Trudell J. R., Sample Woodgate S. D., Djerassi C. (1970). Mass spectrometry in structural and stereochemical problems – CLXXXVII. A study of skeletal rearrangements in chromans by combined 13C and deuterium labeling. Org. Mass Spectrom., 3, 753–776.

- SpectraBase. (n.d.). 13-C NMR Chemical Shift Table.

- Khan, M. A., et al. (2020). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.

- El-Shafai, N. M., et al. (2021). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules.

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-bromo-3,4-dihydro-2H-1-benzothiopyran Scaffolds in Medicinal Chemistry

Executive Summary

6-bromo-3,4-dihydro-2H-1-benzothiopyran (CAS: 19056-43-0), often referred to as 6-bromo-thiochroman , represents a high-value pharmacophore intermediate in modern drug discovery. As the sulfur-containing bioisostere of the chroman scaffold, it offers distinct physicochemical advantages, including enhanced lipophilicity (

This guide analyzes the synthetic utility of the 6-bromo-thiochroman core, focusing on its role as a precursor for Selective Estrogen Receptor Modulators (SERMs), retinoids, and antifungal agents. We provide validated protocols for its functionalization and a strategic framework for its application in lead optimization.

Structural Analysis & Pharmacophore Mapping

Bioisosterism: Thiochroman vs. Chroman

The substitution of the ether oxygen in chroman with a sulfide in thiochroman induces critical changes in the scaffold's behavior, essential for Structure-Activity Relationship (SAR) tuning.

| Feature | Chroman (Oxygen Core) | Thiochroman (Sulfur Core) | Impact on Drug Design |

| Bond Length (C-X) | 1.43 Å | 1.82 Å | Thiochroman ring is more puckered; alters binding pocket fit. |

| Lipophilicity | Lower | Higher (+0.5 to +1.0 logP) | Increases membrane permeability; potential blood-brain barrier penetration. |

| H-Bonding | Strong Acceptor | Weak Acceptor | Reduces non-specific binding; alters solvation penalty. |

| Metabolism | Hydroxylation | S-Oxidation (Sulfoxide/Sulfone) | Provides a "metabolic handle" to tune half-life ( |

Reactivity Hotspots

The 6-bromo-thiochroman scaffold possesses three distinct vectors for diversification:

-

C6-Bromine (The Anchor): A high-fidelity handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

-

S1-Sulfur (The Switch): Susceptible to controlled oxidation. Converting sulfide (

) to sulfoxide ( -

C4-Benzylic Position: Amenable to radical bromination or oxidation to the ketone (thiochroman-4-one), a gateway to spiro-fused derivatives.

Figure 1: Divergent synthetic pathways from the 6-bromo-thiochroman core.

Synthetic Divergence & Case Studies

Case Study: Arzoxifene & SERMs

Arzoxifene (Eli Lilly) represents the premier application of the benzothiophene/thiochroman scaffold. While Arzoxifene uses a benzothiophene, early SAR studies utilized the dihydro-analogs (thiochromans) to understand the necessity of planarity in Estrogen Receptor (ER) binding [1].

-

Mechanism: The 6-position requires a phenolic mimic (or bioisostere) to hydrogen bond with Arg394 and Glu353 in the ER ligand-binding domain.

-

Strategy: Suzuki coupling at the C6-Br position of 6-bromo-thiochroman with 4-methoxyphenylboronic acid, followed by demethylation, yields potent ER ligands.

S-Oxidation for Conformational Locking

In antiestrogen research, converting the thiochroman to its sulfoxide form creates a chiral center at sulfur. This "kinks" the ring, often improving selectivity between ER

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Synthesis of 6-(4-methoxyphenyl)thiochroman)

Objective: To install a biaryl motif at the C6 position, mimicking the core pharmacophore of SERMs.

Reagents:

-

Substrate: 6-bromo-thiochroman (1.0 equiv)

-

Partner: 4-methoxyphenylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous solution) -

Solvent: Toluene/Ethanol (4:1 v/v)

Workflow:

-

Degassing: Charge a reaction flask with 6-bromo-thiochroman and boronic acid. Evacuate and backfill with Argon (

). -

Solvation: Add degassed Toluene/Ethanol mixture.

-

Catalyst Addition: Add

under positive Argon flow. Critical: Solution should turn light yellow/orange. -

Activation: Add aqueous

. -

Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to RT. Filter through Celite to remove Pd black. Extract with EtOAc. Wash organic layer with brine.

-

Purification: Flash column chromatography (

, 0-5% EtOAc in Hexanes).

Self-Validation checkpoint: The disappearance of the starting material spot (

Protocol B: Controlled Oxidation to Sulfone

Objective: To create the 1,1-dioxide derivative (sulfone) for metabolic stability studies.

Reagents:

-

Substrate: 6-bromo-thiochroman (1.0 equiv)

-

Oxidant: m-Chloroperbenzoic acid (mCPBA, 2.2 equiv)

-

Solvent: Dichloromethane (DCM) (

)

Workflow:

-

Dissolve 6-bromo-thiochroman in DCM. Cool to

. -

Add mCPBA portion-wise over 20 minutes. Caution: Exothermic.

-

Warm to RT and stir for 4 hours.

-

Quench: Wash with saturated

(removes excess oxidant) followed by -

Result: The product usually precipitates or crystallizes upon solvent removal as a white solid.

Visualizing the Synthetic Workflow

Figure 2: Parallel synthesis workflows for C-C coupling and S-oxidation.

Future Perspectives: C-H Activation

While traditional Pd-catalyzed cross-coupling dominates, recent advances utilizing C-H activation offer a more atom-economical route. Direct arylation of the thiochroman core at the C8 position (ortho to sulfur) using Rhodium catalysis is an emerging area of interest, allowing for the synthesis of complex tricyclic systems without pre-functionalization [3].

References

-

Arzoxifene and SERM Development

-

Thiochroman vs.

-

Palladium Coupling Methodologies

Sources

- 1. Arzoxifene, a new selective estrogen receptor modulator for chemoprevention of experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Bromo-3,4-dihydro-2H-1-benzothiopyran in Medicinal Chemistry

Executive Summary: The Thiochroman Advantage

In the landscape of bicyclic scaffolds, 6-bromo-3,4-dihydro-2H-1-benzothiopyran (commonly referred to as 6-bromothiochroman ) occupies a strategic niche. It serves as a robust, lipophilic bioisostere to the widely used chroman (oxygen) and tetralin (carbon) cores.

For the medicinal chemist, this molecule is not merely a building block but a multi-functional platform . The C6-bromine atom provides a high-fidelity handle for palladium-catalyzed cross-coupling, enabling rapid library expansion. Simultaneously, the sulfur atom within the saturated ring offers a unique "metabolic switch"—it can be selectively oxidized to a sulfoxide (chiral, moderate polarity) or sulfone (achiral, high polarity) to tune physicochemical properties (LogP, tPSA) without altering the carbon skeleton.

This guide details the synthesis, reactivity, and strategic application of 6-bromothiochroman in drug discovery, specifically within SERM (Selective Estrogen Receptor Modulator) design and antimicrobial research.

Chemical Profile & Structural Logic[1]

Core Properties[2]

-

Common Name: 6-Bromothiochroman[3]

-

CAS Number: 197020-76-X (Note: The ketone intermediate, 6-bromothiochroman-4-one, is CAS 13735-13-2)

-

Molecular Formula: C

H -

Molecular Weight: 229.14 g/mol

-

LogP (Predicted): ~3.5 (Higher lipophilicity compared to chroman analog ~2.8)

Bioisosteric Comparison

The thiochroman core is a classical bioisostere of the chroman ring. However, the substitution of Oxygen for Sulfur introduces critical differences:

-

Ring Pucker: The C-S bond length (1.82 Å) is significantly longer than C-O (1.43 Å), leading to a more exaggerated "half-chair" conformation. This can alter the vector of substituents at the C4 position, impacting target binding affinity.

-

Lipophilicity: Sulfur is less electronegative and more diffuse (soft) than oxygen, generally increasing the lipophilicity of the scaffold.

-

Oxidation Potential: Unlike the ether oxygen in chroman, the thioether sulfur can be oxidized to sulfoxide (

) or sulfone (

Synthetic Access